Cas no 2228875-88-3 (2-bromo-5-(3-bromoprop-1-en-2-yl)furan)

2-Bromo-5-(3-bromoprop-1-en-2-yl)furan is a brominated furan derivative with potential utility as a versatile intermediate in organic synthesis. Its structure features both a brominated furan ring and a bromopropenyl substituent, offering reactive sites for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. The compound’s dual bromine functionality enhances its reactivity, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Its well-defined molecular architecture allows for precise modifications, facilitating the synthesis of complex heterocyclic systems. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
2-bromo-5-(3-bromoprop-1-en-2-yl)furan structure
2228875-88-3 structure
Product Name:2-bromo-5-(3-bromoprop-1-en-2-yl)furan
CAS No:2228875-88-3
MF:C7H6Br2O
MW:265.929940700531
CID:6259416
PubChem ID:165789426
Update Time:2025-11-07

2-bromo-5-(3-bromoprop-1-en-2-yl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-(3-bromoprop-1-en-2-yl)furan
    • EN300-1914770
    • 2228875-88-3
    • Inchi: 1S/C7H6Br2O/c1-5(4-8)6-2-3-7(9)10-6/h2-3H,1,4H2
    • InChI Key: QFQRBUWUMNLCGX-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=CC=C(O1)Br

Computed Properties

  • Exact Mass: 265.87649g/mol
  • Monoisotopic Mass: 263.87854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 13.1Ų

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Additional information on 2-bromo-5-(3-bromoprop-1-en-2-yl)furan

Introduction to 2-bromo-5-(3-bromoprop-1-en-2-yl)furan (CAS No. 2228875-88-3)

2-bromo-5-(3-bromoprop-1-en-2-yl)furan, identified by the CAS number 2228875-88-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic molecule features a furan ring substituted with bromine atoms and an allyl group, making it a versatile intermediate in the development of various bioactive molecules. The structural motif of this compound positions it as a valuable building block for medicinal chemists exploring novel therapeutic agents.

The furan core is a prominent scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition processes. The presence of bromine atoms at the 2- and 5-positions enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These transformations are pivotal in constructing complex molecular architectures, including those found in small-molecule drugs.

The allyl group attached to the furan ring introduces reactivity that can be exploited for diversification purposes. Allylic positions are known to participate in various synthetic pathways, including radical reactions and metal-catalyzed transformations, enabling the introduction of additional functional groups or side chains. This adaptability makes 2-bromo-5-(3-bromoprop-1-en-2-yl)furan a compelling candidate for generating libraries of compounds for high-throughput screening (HTS) campaigns.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Furan derivatives, in particular, have garnered attention for their role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The structural features of 2-bromo-5-(3-bromoprop-1-en-2-yl)furan align well with these trends, as it combines the advantageous properties of furans with the synthetic utility of brominated and allylated moieties.

In the context of modern pharmaceutical research, this compound has been explored as a precursor for kinase inhibitors and other enzyme-targeted molecules. Kinases play a critical role in cellular signaling networks, and their dysregulation is often linked to disease states. By leveraging the reactivity of 2-bromo-5-(3-bromoprop-1-en-2-yl)furan, researchers can design analogs with optimized binding affinities and selectivity profiles. The bromine atoms serve as handles for further derivatization, while the furan ring provides a rigid scaffold that can mimic natural product structures known to interact with kinases.

The synthesis of 2-bromo-5-(3-bromoprop-1-en-2-yl)furan typically involves multi-step sequences that highlight modern synthetic methodologies. For instance, one approach might begin with the bromination of an appropriate furan derivative followed by an allylation step using a suitable bromoallyl electrophile. Such reactions are often catalyzed by transition metals like palladium or copper, which facilitate high-yielding transformations under mild conditions. The efficiency of these processes is crucial for industrial-scale production and for maintaining economic feasibility in drug development.

The versatility of 2-bromo-5-(3-bromoprop-1-en-2-yl)furan extends beyond its applications in kinase inhibition. It has also been investigated as a building block for developing antiviral and antibacterial agents. The furan ring's ability to interact with nucleic acid bases has been exploited to create molecules that disrupt viral replication or bacterial metabolic pathways. Additionally, the presence of bromine atoms allows for further modifications that can enhance pharmacokinetic properties such as solubility and bioavailability.

Computational chemistry has played an increasingly significant role in guiding the design and optimization of molecules like 2-bromo-5-(3-bromoprop-1-en-2-yl)furan. Molecular modeling techniques enable researchers to predict binding modes and interactions between this compound and biological targets before conducting experimental validation. This approach accelerates the drug discovery process by reducing reliance on trial-and-error experimentation and by prioritizing promising candidates based on theoretical data.

The future prospects for 2-bromo-5-(3-bromoprop-1-en-2-yldifuran) are promising, given its structural features and synthetic accessibility. As drug discovery continues to evolve toward more targeted and personalized therapies, compounds like this one will remain integral to generating innovative therapeutic strategies. Ongoing research efforts are likely to uncover new applications and derivatives that further expand its utility in pharmaceutical development.

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